![molecular formula C10H7NO3 B11757786 [1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one is an organic heterocyclic compound that features a fused dioxolo ring and a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate, which leads to the formation of the dioxolo-quinoline scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, [1,3]dioxolo[4,5-h]quinolin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown potential as an antibacterial and antifungal agent. It can inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial drugs .
Medicine
In medicine, this compound derivatives are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit the proliferation of tumors .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets. For instance, it can inhibit topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby interfering with DNA replication and transcription . Additionally, it can act as an apoptosis inducer by triggering programmed cell death pathways in cancer cells .
類似化合物との比較
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Oxolinic Acid: A quinolinemonocarboxylic acid with a dioxolo ring fused at the 5- and 6-positions.
Uniqueness
What sets [1,3]dioxolo[4,5-h]quinolin-8(9H)-one apart from similar compounds is its specific arrangement of the dioxolo ring and the quinoline core, which imparts unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential modifications to enhance its efficacy in various fields.
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
9H-[1,3]dioxolo[4,5-h]quinolin-8-one |
InChI |
InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4H,5H2,(H,11,12) |
InChIキー |
CQARNQGPINVKMX-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C3=C(C=C2)C=CC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
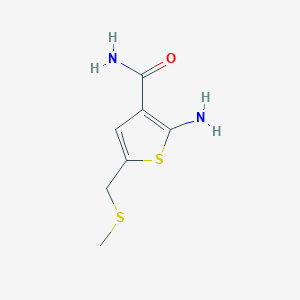

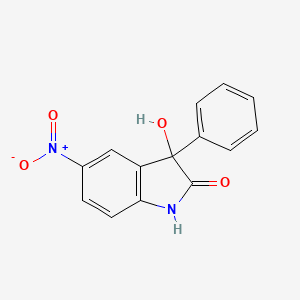
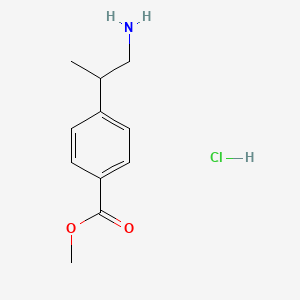
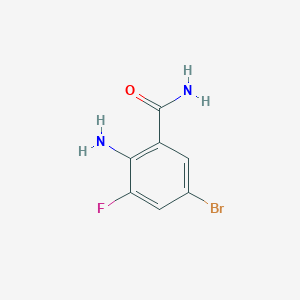

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

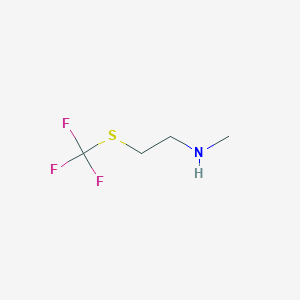
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
